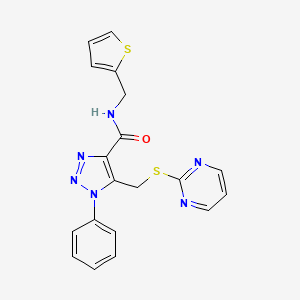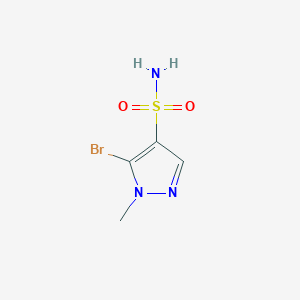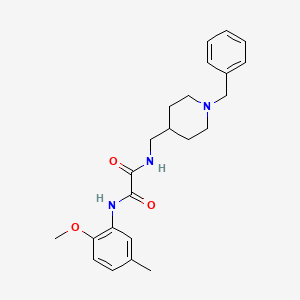![molecular formula C26H21ClFN3O3S B2829912 2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115332-20-1](/img/structure/B2829912.png)
2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClFN3O3S and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Quinazolines, including derivatives like 2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one, have been extensively studied in medicinal chemistry due to their broad spectrum of biological activities. However, recent research has expanded their application beyond medicinal chemistry into the field of optoelectronics. Quinazoline derivatives have been reported for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been of great value for creating novel optoelectronic materials, demonstrating their versatility beyond traditional pharmaceutical applications. These compounds have shown promise in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer Therapeutic Role
The therapeutic role of quinazoline derivatives, specifically in the context of cancer treatment, has been a subject of significant interest. These derivatives have been explored for their potential as anticancer agents, targeting critical enzymes and receptors involved in cancer progression. Quinazolines have been investigated for their efficacy against various cancer types, utilizing their ability to modulate the expression of genes and proteins crucial for cancer cell growth and survival. The research suggests that these compounds could offer a novel approach to cancer therapy, highlighting their potential beyond the initial scope of application in medicinal chemistry (Avallone et al., 2014).
Medicinal Chemistry Innovations
Quinazoline-4(3H)-ones and their derivatives have been identified as an important class of fused heterocycles in medicinal chemistry. These compounds are found in more than 200 naturally occurring alkaloids and have inspired researchers to explore their potential in creating new medicinal agents. The stability and versatility of the quinazoline nucleus have led to the synthesis of novel derivatives with significant antibacterial activity, demonstrating the compound's broad applicability in drug development and the potential to address the challenge of antibiotic resistance (Tiwary et al., 2016).
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O3S/c27-22-4-2-1-3-18(22)16-35-26-29-23-15-17(24(32)30-11-13-34-14-12-30)5-10-21(23)25(33)31(26)20-8-6-19(28)7-9-20/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOYTBQDINBGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2829830.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829831.png)

![N-(4-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2829833.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2829835.png)


![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)
![4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2829846.png)

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2829850.png)
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2829852.png)